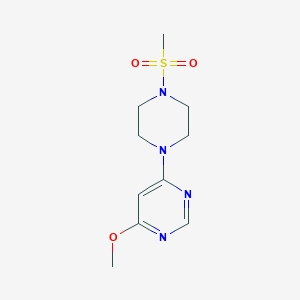

![molecular formula C13H14ClN3O2 B6458620 1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 2331754-09-5](/img/structure/B6458620.png)

1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one” is a derivative of Suvorexant . Suvorexant is a small molecule that is used as a therapeutic agent for insomnia and sleep disorders in Alzheimer’s disease . It is an orexin receptor antagonist that was approved by the U.S. FDA in 2014 to treat insomnia .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed in order to investigate the more stable structures .Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The molecule has twelve possible conformers and tautomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The compound is associated by hydrogen bonding to H2O (1a), THF (1b), or o-aminophenol (1c) .科学研究应用

Antibacterial Activity

Benzoxazole derivatives, including our compound of interest, have been investigated for their antimicrobial properties. In a study by Kakkar et al., several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial activity. Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited significant antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi) . These findings highlight the potential of our compound in combating bacterial infections.

Antifungal Activity

The same study also assessed the antifungal properties of benzoxazole derivatives. Compound 19 demonstrated potent antifungal activity against Aspergillus niger, while compound 1 was effective against Candida albicans . These results suggest that our compound may hold promise as an antifungal agent.

Anticancer Potential

Benzoxazole derivatives have attracted attention in cancer research. Specifically, compounds 4, 6, 25, and 26 exhibited strong anticancer activity against human colorectal carcinoma (HCT116) cells, surpassing the standard drug 5-fluorouracil . This finding underscores the compound’s potential as an anticancer agent.

Antioxidant Properties

While not directly studied for our compound, benzoxazole derivatives have been explored as antioxidants. Certain analogues showed promising antioxidant activity . Further investigations could reveal whether our compound shares similar properties.

Synthesis Strategies

Researchers have developed synthetic strategies for benzoxazoles using various catalysts. For instance, magnetic solid acid nanocatalysts have been employed to synthesize benzoxazoles efficiently . Such methods contribute to the compound’s availability for research and applications.

Dopamine D4 Agonism

Although not directly tested for our compound, benzoxazoles have been investigated as dopamine D4 receptor agonists . Understanding its potential impact on neurotransmitter systems could be relevant in neurological research.

作用机制

The compound acts as an orexin receptor antagonist . Orexin is a neuropeptide produced by the hypothalamus that promotes wakefulness, and blocking its receptor promotes sleep . Many people with Alzheimer’s disease suffer from disruption of circadian rhythms that leads to poor sleep, nighttime activity, and daytime sleepiness .

属性

IUPAC Name |

1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-9(18)16-4-6-17(7-5-16)13-15-11-8-10(14)2-3-12(11)19-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXTCPIWQOFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458537.png)

![2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6458540.png)

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458556.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458561.png)

![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458570.png)

![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)

![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)

![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)

![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)

![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)

![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)